Methyl 6-(2-hydroxyethoxy)hexanoate
Beschreibung
Eigenschaften
CAS-Nummer |
919528-33-9 |
|---|---|
Molekularformel |
C9H18O4 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
methyl 6-(2-hydroxyethoxy)hexanoate |
InChI |
InChI=1S/C9H18O4/c1-12-9(11)5-3-2-4-7-13-8-6-10/h10H,2-8H2,1H3 |
InChI-Schlüssel |
UTICCLDOSJCEQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCOCCO |
Herkunft des Produkts |
United States |
Methyl 6-(2-hydroxyethoxy)hexanoate: Structural Profiling, Synthesis, and Application in Advanced Drug Delivery Systems
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (PROTACs) and lipid nanoparticle (LNP) formulation, the selection of bifunctional linkers dictates the pharmacokinetic and pharmacodynamic success of the therapeutic payload. Methyl 6-(2-hydroxyethoxy)hexanoate is a highly specialized, hybrid aliphatic-PEG intermediate. By combining the lipophilic spacing of a hexanoate chain with the hydrophilic, hydrogen-bonding capability of a 2-hydroxyethoxy group, this molecule serves as a critical building block for synthesizing custom degraders, antibody-drug conjugates (ADCs), and ionizable lipids.
This whitepaper provides an in-depth technical guide on the physicochemical properties, mechanistic utility, and self-validating synthetic protocols for methyl 6-(2-hydroxyethoxy)hexanoate.
Structural and Physicochemical Profiling
The structural architecture of methyl 6-(2-hydroxyethoxy)hexanoate ( C9H18O4 ) is deliberately asymmetric. The terminal hydroxyl group acts as a versatile nucleophile for etherification or esterification, while the methyl ester serves as a protected carboxylate that can be selectively saponified or directly amidated.
To facilitate easy comparison during linker selection, the quantitative physicochemical data of the molecule is summarized below:
| Property | Quantitative Value | Structural Significance |
| Molecular Formula | C9H18O4 | Defines the hybrid aliphatic/ether composition. |
| Molecular Weight | 190.24 g/mol | Low molecular weight ensures minimal bulk addition to the final PROTAC/ADC. |
| Exact Mass | 190.1205 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 1 | Terminal hydroxyl provides targeted reactivity and aqueous solvation. |
| Hydrogen Bond Acceptors | 4 | Ether and ester oxygens enhance solubility without excessive flexibility. |
| Rotatable Bonds | 9 | Provides moderate conformational flexibility for ternary complex formation. |
| Topological Polar Surface Area | ~55.8 Ų | Balances membrane permeability with aqueous solubility. |
Mechanistic Role in Drug Design
The design of a PROTAC linker is not merely a structural bridge; it actively dictates the stability of the ternary complex (Target Protein–PROTAC–E3 Ligase)[1]. Historically, pure polyethylene glycol (PEG) linkers have been favored for their solubility, but excessive PEGylation can lead to high entropic penalties during target binding or inhibit PROTAC activity due to excessive oxygen incorporation[2]. Conversely, pure aliphatic chains are prone to oxidative metabolism and aggregation due to high lipophilicity[3].
Methyl 6-(2-hydroxyethoxy)hexanoate solves this dichotomy by acting as a hybrid linker . The 5-carbon aliphatic spacer provides rigidity and lipophilicity, while the single PEG-like unit (2-hydroxyethoxy) introduces localized hydrophilicity. This precise balance optimizes the cell permeability and ternary complex dynamics of the resulting degrader.
Fig 1. Bifunctional conjugation strategy using the hybrid linker in PROTAC design.
Self-Validating Synthesis & Characterization Protocol
To ensure high-fidelity linker synthesis without the risk of statistical di-alkylation or ester hydrolysis, we employ a monoprotection strategy followed by a controlled Williamson ether synthesis[4].
Causality in Experimental Design:
-
Why Benzyl Protection? Ethylene glycol is symmetric. Direct reaction with methyl 6-bromohexanoate yields a difficult-to-separate mixture of mono- and di-alkylated products. Benzyl protection isolates a single reactive hydroxyl.
-
Why Anhydrous THF and NaH? The presence of water would convert NaH to NaOH, leading to the rapid base-catalyzed hydrolysis of the methyl ester. Strict anhydrous conditions preserve the ester functionality.
Fig 2. Step-by-step self-validating synthesis of methyl 6-(2-hydroxyethoxy)hexanoate.
Step-by-Step Methodology
Phase 1: Williamson Ether Synthesis
-
Preparation: Dissolve 1.0 equivalent of 2-(benzyloxy)ethan-1-ol in anhydrous THF under an inert Argon atmosphere. Chill the reaction vessel to 0°C using an ice bath.
-
Deprotonation: Slowly add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Add 1.0 equivalent of methyl 6-bromohexanoate dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint (TLC): Spot the reaction mixture against the starting materials on a silica TLC plate (Hexane:EtOAc 7:3). The disappearance of the bromohexanoate spot and the emergence of a new UV-active spot ( Rf≈0.5 ) confirms successful coupling.
-
Quenching: Quench carefully with saturated aqueous NH4Cl , extract with ethyl acetate, dry over Na2SO4 , and concentrate in vacuo.
Phase 2: Catalytic Hydrogenation (Deprotection)
-
Preparation: Dissolve the crude intermediate in LC-MS grade Methanol. Add 10% w/w Palladium on Carbon (Pd/C).
-
Hydrogenation: Purge the flask with Argon, then introduce H2 gas via a balloon. Stir vigorously at room temperature for 4 hours.
-
Validation Checkpoint (NMR): Filter an aliquot through a syringe filter, evaporate, and run a 1H NMR in CDCl3 . The complete disappearance of the aromatic multiplet at 7.25–7.35 ppm and the benzylic singlet at 4.55 ppm confirms quantitative deprotection. The methyl ester singlet at ~3.67 ppm must remain intact.
-
Purification: Filter the entire mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield pure methyl 6-(2-hydroxyethoxy)hexanoate.
Application Workflow: Conjugation Strategy
To integrate this linker into a PROTAC or LNP lipid tail, the orthogonal functional groups must be addressed sequentially. The following protocol details the conjugation of the linker to an amine-bearing target ligand.
Step 1: Mild Saponification
-
Procedure: Dissolve methyl 6-(2-hydroxyethoxy)hexanoate in a 3:1 mixture of THF: H2O . Add 1.5 equivalents of Lithium Hydroxide (LiOH). Stir at room temperature for 2 hours.
-
Causality: LiOH is utilized instead of NaOH/KOH because it provides a milder, more controlled hydrolysis of the methyl ester without risking cleavage of the internal ether linkage.
-
Isolation: Acidify to pH 3 using 1M HCl, extract with Dichloromethane (DCM), and evaporate to yield 6-(2-hydroxyethoxy)hexanoic acid.
Step 2: Amidation (EDC/NHS Coupling)
-
Procedure: Dissolve the resulting carboxylic acid in anhydrous DMF. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of NHS. Stir for 1 hour to form the active ester.
-
Conjugation: Add 1.0 equivalent of the amine-bearing ligand (e.g., a VHL or CRBN ligand derivative) and 2.0 equivalents of DIPEA. Stir overnight.
-
Validation: Confirm the formation of the amide bond via LC-MS, looking for the expected M+H+ mass shift corresponding to the loss of water. The terminal hydroxyl group remains free for subsequent conjugation to the E3 ligase recruiter.
References
- What Is a PROTAC Linker and Its Role in Modern Drug Discovery Source: AiFChem URL
- Novel approaches for the rational design of PROTAC linkers Source: Open Exploration Publishing URL
- Current strategies for the design of PROTAC linkers: a critical review Source: PMC / NIH URL
- Uniform poly(ethylene glycol)
Sources
- 1. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. researchgate.net [researchgate.net]
thermodynamic properties of methyl 6-(2-hydroxyethoxy)hexanoate
Thermodynamic Profiling and Predictive Modeling of Methyl 6-(2-hydroxyethoxy)hexanoate: A Monomer for Advanced Biodegradable Poly(ether esters)
In the development of next-generation biodegradable polymers for targeted drug delivery, the selection and characterization of AB-type monomers are critical. Methyl 6-(2-hydroxyethoxy)hexanoate ( C9H18O4 ) represents a highly versatile building block. Structurally, it features a terminal hydroxyl group, a mid-chain ether linkage, and a methyl ester. This unique architecture allows it to undergo step-growth polycondensation to form poly(ether ester)s—materials that combine the hydrolytic lability of polyesters with the chain flexibility and hydrophilicity of polyethers.
For application scientists and chemical engineers, understanding the pure-component thermodynamic properties of this monomer is not merely an academic exercise; it is a prerequisite for reactor design, purification scaling, and predicting the macroscopic thermal behavior (such as the glass transition temperature, Tg ) of the resulting polymer matrix. Because empirical thermodynamic data for complex, long-chain hydroxy ether-esters are notoriously scarce, a hybrid approach combining predictive Group Contribution Methods (GCM) with rigorous, self-validating experimental protocols is required [1].
Predictive Thermodynamic Modeling via Group Contribution
When empirical data is unavailable, the Joback-Reid method serves as the gold standard for estimating thermophysical properties based entirely on molecular structure [2]. The method assumes that there are no complex intramolecular interactions between functional groups, allowing macroscopic properties to be calculated as an additive sum of microscopic structural contributions.
Methyl 6-(2-hydroxyethoxy)hexanoate is decomposed into the following functional groups:
-
One Hydroxyl (-OH): Drives strong intermolecular hydrogen bonding, significantly elevating the boiling point and enthalpy of vaporization.
-
One Ether (-O-): Increases molecular flexibility and contributes to a lower polymer Tg .
-
One Ester (-COO-): Provides the reactive site for transesterification and the hydrolytic cleavage site in vivo.
-
Six Methylene (-CH₂-) & One Methyl (-CH₃): Form the hydrophobic aliphatic backbone.
Fig 1. Joback group contribution breakdown for normal boiling point estimation.
Calculated Thermodynamic Parameters
Using the Joback-Reid polynomial equations, we can establish the baseline thermodynamic profile for the monomer. These values dictate the parameters for vacuum distillation and reactor heating jackets.
| Thermodynamic Property | Symbol | Estimated Value | Unit | Causality / Significance in Process Design |
| Normal Boiling Point | Tb | 555.46 | K | High Tb indicates the need for high-vacuum distillation to prevent thermal degradation prior to boiling. |
| Critical Temperature | Tc | 721.30 | K | Defines the upper limit of the liquid phase; critical for corresponding-states calculations. |
| Critical Pressure | Pc | 26.01 | bar | Required for modeling vapor-liquid equilibrium (VLE) during monomer recovery. |
| Enthalpy of Vaporization | ΔHvap | 57.43 | kJ/mol | High energy requirement driven by terminal -OH hydrogen bonding; dictates condenser sizing. |
Empirical Validation: A Self-Validating Protocol
Predictive models must be anchored by empirical validation. Because long-chain esters like methyl 6-(2-hydroxyethoxy)hexanoate are prone to thermal degradation (e.g., β -elimination) at their normal boiling points, standard ebulliometry cannot be used [3]. Instead, a specialized, low-temperature workflow must be employed.
Step-by-Step Methodology
Step 1: High-Vacuum Fractional Distillation
-
Action: Purify the synthesized monomer using a short-path distillation apparatus under high vacuum (< 0.1 mbar).
-
Causality: Reduces the boiling point to approximately 120–140 °C, preventing thermal cleavage of the ether linkage or premature oligomerization of the hydroxyl and ester groups.
Step 2: Thermal Calibration (The Self-Validating Step)
-
Action: Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium ( Tm = 156.6 °C) and Zinc ( Tm = 419.5 °C) standards.
-
Causality: Ensures that the heat flow and temperature sensors are perfectly aligned before measuring the unknown heat capacity ( Cp ) of the monomer. Without this, baseline drift could be misinterpreted as a phase transition.
Step 3: Knudsen Effusion Mass Spectrometry (KEMS)
-
Action: Place a 5 mg sample of the purified monomer into a Knudsen cell with a calibrated orifice. Heat isothermally in a vacuum chamber and measure the mass loss rate over time.
-
Causality: KEMS allows for the measurement of extremely low vapor pressures at temperatures far below the degradation point. The enthalpy of vaporization ( ΔHvap ) is then rigorously extracted from the slope of ln(P) vs. 1/T using the Clausius-Clapeyron equation.
Fig 2. Self-validating experimental workflow for empirical thermodynamic profiling.
Thermodynamic Translation to Drug Delivery Matrices
The thermodynamic properties of the monomer directly dictate the physical chemistry of the resulting poly(ether ester) matrix. When methyl 6-(2-hydroxyethoxy)hexanoate undergoes polycondensation (driven by the removal of methanol to shift the thermodynamic equilibrium, ΔG<0 ), the resulting polymer inherits specific traits.
The presence of the ether oxygen (-O-) significantly lowers the rotational energy barrier of the polymer backbone compared to pure polyesters like polycaprolactone (PCL). This thermodynamic flexibility depresses the glass transition temperature ( Tg ) below physiological temperature (37 °C) [4].
For drug development professionals, this is highly advantageous. A polymer matrix that is in a rubbery, amorphous state at body temperature allows for the predictable, diffusion-controlled release of encapsulated hydrophobic peptides. Furthermore, the ester linkages provide predictable sites for hydrolytic degradation, ensuring the polymer safely clears from the body once the therapeutic payload is delivered.
Fig 3. Thermodynamic progression from monomer synthesis to controlled drug release.
Conclusion
The thermodynamic profiling of methyl 6-(2-hydroxyethoxy)hexanoate bridges the gap between theoretical physical chemistry and applied pharmaceutical engineering. By leveraging group contribution methods to estimate baseline properties and validating them through low-temperature empirical techniques like Knudsen effusion, researchers can confidently scale the synthesis of this monomer. Ultimately, the thermodynamic flexibility imparted by its unique ether-ester structure makes it a premier candidate for designing responsive, biodegradable drug delivery systems.
References
-
Title: Joback Method for Estimating Pure Component Properties Source: Wikipedia (Based on Joback, K.G., & Reid, R.C., 1987) URL: [Link]
-
Title: Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons Source: Taylor & Francis (Molecular Physics) URL: [Link]
-
Title: Estimation of Physical Constants of Biodiesel-Related Fatty Acid Alkyl Esters Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]
-
Title: Investigating the Release of a Hydrophobic Peptide from Matrices of Biodegradable Polymers: An Integrated Method Approach Source: National Center for Biotechnology Information (PMC) URL: [Link]
Unlocking New Avenues in Bioconjugation: Application Notes for the Methyl 6-(2-hydroxyethoxy)hexanoate PEGylation Reagent
For Researchers, Scientists, and Drug Development Professionals
This comprehensive technical guide provides in-depth application notes and detailed protocols for the use of Methyl 6-(2-hydroxyethoxy)hexanoate as a versatile, short-chain PEGylation reagent. Authored for scientists and drug development professionals, this document elucidates the core principles, experimental workflows, and diverse applications of this unique linker, enabling the strategic modification of biologics and small molecules to enhance their therapeutic properties.
Introduction: The Strategic Advantage of Short, Hydrophilic Linkers
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development. It is renowned for its ability to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents by increasing solubility, extending circulation half-life, and reducing immunogenicity.[1][2][3] While long-chain PEGs are widely utilized, short, discrete PEG linkers are gaining prominence for applications requiring precise spatial control and minimal steric hindrance, such as in antibody-drug conjugates (ADCs) and PROTACs.[4][5]
Methyl 6-(2-hydroxyethoxy)hexanoate emerges as a valuable tool in this context. Its structure offers a unique combination of features:
-
A short, discrete ethylene glycol unit: This imparts hydrophilicity, which can enhance the solubility of conjugated molecules and mitigate aggregation issues often associated with hydrophobic drugs.[4][6][7]
-
A six-carbon aliphatic chain: This provides a flexible spacer to distance the conjugated molecule from its target, minimizing interference with biological activity.
-
Dual-ended functionality: The molecule possesses a terminal primary hydroxyl group and a methyl ester, offering two distinct chemical handles for sequential or orthogonal conjugation strategies.
This guide will detail how to leverage these functionalities to create well-defined bioconjugates.
Core Chemistries and Reaction Mechanisms
The utility of methyl 6-(2-hydroxyethoxy)hexanoate as a PEGylation reagent stems from the selective activation of its two functional groups: the primary hydroxyl and the methyl ester. This allows for a modular approach to bioconjugation.
Pathway A: Activation of the Terminal Hydroxyl Group
The terminal hydroxyl group is a versatile starting point for introducing a variety of reactive functionalities. However, as a poor leaving group, it requires activation for efficient nucleophilic substitution.[1][8] The most common and robust method is its conversion to a sulfonate ester, such as a tosylate or mesylate.[9]
-
Tosylation/Mesylation: The alcohol reacts with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine, triethylamine).[10] This process converts the hydroxyl into an excellent leaving group (OTs or OMs) while retaining the stereochemistry of the carbon center.[9][11]
Once activated, the tosylate or mesylate can be readily displaced by a wide range of nucleophiles to generate various functionalized linkers. A common subsequent step is the introduction of an azide group, which is highly selective and can participate in "click chemistry" reactions.
-
Azidation: The activated sulfonate ester undergoes an SN2 reaction with sodium azide (NaN₃) to yield an azido-linker.[12][13] This azide-terminated linker is stable and can be used for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.
Pathway B: Activation via the Methyl Ester
The methyl ester provides an alternative handle for conjugation, primarily through its hydrolysis to a carboxylic acid.[2][14]
-
Ester Hydrolysis (Saponification): The methyl ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield the corresponding carboxylate salt.[15] Subsequent acidification produces the free carboxylic acid. This reaction is typically high-yielding and irreversible.[16]
The resulting carboxylic acid is a versatile functional group for conjugation, most commonly to primary amines found in the lysine residues of proteins.[17]
-
Amide Bond Formation (EDC/NHS Coupling): The carboxylic acid is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[17][18] This forms a semi-stable NHS ester intermediate that readily reacts with primary amines to form a stable amide bond.[19][20][21]
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the activation and conjugation of methyl 6-(2-hydroxyethoxy)hexanoate.
Protocol 1: Activation of the Hydroxyl Group via Tosylation
This protocol details the conversion of the terminal hydroxyl group to a tosylate, rendering it an excellent leaving group.
Materials:
-
Methyl 6-(2-hydroxyethoxy)hexanoate (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5-2.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)
-
Deionized water
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 6-(2-hydroxyethoxy)hexanoate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or TEA, followed by the portion-wise addition of TsCl.[10]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylated product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Conversion of the Tosylate to an Azide
This protocol describes the nucleophilic substitution of the tosylate group with an azide.
Materials:
-
Methyl 6-(2-tosyloxyethoxy)hexanoate (from Protocol 1) (1.0 eq.)
-
Sodium azide (NaN₃) (2.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tosylated linker in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours.
-
Cool the mixture to room temperature and remove the DMF via rotary evaporation.
-
Dissolve the residue in DCM and wash with deionized water several times to remove excess sodium azide and residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the azido-linker, methyl 6-(2-azidoethoxy)hexanoate.
-
Confirm the presence of the azide group via FTIR spectroscopy (a characteristic sharp peak around 2100 cm⁻¹).
Protocol 3: Hydrolysis of the Methyl Ester to a Carboxylic Acid
This protocol details the conversion of the methyl ester to a carboxylic acid, creating a new functional handle for conjugation.
Materials:
-
Methyl 6-(2-hydroxyethoxy)hexanoate (1.0 eq.)
-
Methanol or Tetrahydrofuran (THF)
-
1 M Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution (1.1-1.5 eq.)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl ester in a mixture of methanol or THF and water.
-
Add the LiOH or NaOH solution and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid product.
Protocol 4: Conjugation of the Carboxylic Acid Linker to a Protein via EDC/NHS Chemistry
This protocol outlines a general procedure for conjugating the carboxylic acid-terminated linker (from Protocol 3) to primary amines on a protein.
Materials:
-
Carboxylic acid-terminated linker (e.g., 6-(2-hydroxyethoxy)hexanoic acid)
-
Target protein with available lysine residues
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the Coupling Buffer to the desired concentration.
-
Linker Activation:
-
Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Dissolve the carboxylic acid-terminated linker in the Activation Buffer.
-
Add a 5 to 20-fold molar excess of EDC and Sulfo-NHS to the linker solution.
-
Incubate at room temperature for 15-30 minutes to generate the active NHS ester.
-
-
Conjugation:
-
Add the activated linker solution to the protein solution. The molar ratio of linker to protein will need to be optimized for the specific application.
-
Incubate the reaction mixture at room temperature for 2 hours, or at 4 °C overnight, with gentle mixing.
-
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Remove excess linker and reaction byproducts by dialysis, diafiltration, or size-exclusion chromatography (SEC).
Visualization of Workflows
Diagram 1: Activation and Conjugation Pathways
Caption: Dual activation pathways for methyl 6-(2-hydroxyethoxy)hexanoate.
Applications and Scientific Insights
The unique properties of methyl 6-(2-hydroxyethoxy)hexanoate make it a valuable reagent for several key applications in drug development.
Enhancing Solubility of Small Molecule Drugs
Many potent small molecule drugs suffer from poor aqueous solubility, complicating their formulation and administration. Covalently attaching this short, hydrophilic linker can significantly improve their solubility profile without dramatically increasing their molecular weight. The carboxylic acid handle (generated via Protocol 3) is ideal for this purpose, allowing for conjugation to a targeting moiety or formulation excipient.
| Parameter | Effect of Conjugation | Rationale |
| Aqueous Solubility | Increased | The ethylene glycol unit introduces hydrophilicity.[3][7] |
| Pharmacokinetics | Potentially improved | Enhanced solubility can improve bioavailability. |
| Aggregation | Reduced | The hydrophilic linker can mitigate intermolecular hydrophobic interactions.[6] |
Development of Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a critical role in the conjugate's stability, solubility, and pharmacokinetic properties.[22][] Hydrophobic payloads can lead to ADC aggregation and rapid clearance.[6] Incorporating a short hydrophilic linker like the one derived from methyl 6-(2-hydroxyethoxy)hexanoate can counteract the hydrophobicity of the drug, leading to more stable and effective ADCs.[4][] The dual-ended nature of the reagent allows for the payload to be attached to one end (e.g., via the hydroxyl-derived handle) and the antibody to the other (e.g., via the ester-derived handle).
Diagram 2: Application in Antibody-Drug Conjugate (ADC) Assembly
Caption: Workflow for constructing an ADC using the dual-functional linker.
Characterization of Conjugates
Thorough characterization is essential to confirm successful conjugation and determine the purity and homogeneity of the final product.
SDS-PAGE Analysis
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to qualitatively assess PEGylation. The attachment of the linker to a protein increases its hydrodynamic radius, causing it to migrate more slowly than the unconjugated protein.[25] This results in a noticeable band shift to a higher apparent molecular weight.[26][27]
Protocol for SDS-PAGE:
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the protein of interest and its conjugate.
-
Mix samples of the unconjugated protein and the purified conjugate with SDS-PAGE loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol).
-
Heat the samples at 95 °C for 5 minutes to denature the proteins.
-
Load the samples onto the gel alongside a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
Compare the migration of the conjugated protein to the unconjugated control.
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for confirming the identity and determining the precise molecular weight of the conjugate.[28] Techniques like MALDI-TOF or ESI-MS can resolve the masses of the unconjugated protein and the species with one or more linkers attached, allowing for the determination of the drug-to-antibody ratio (DAR) in ADCs or the degree of PEGylation.[25][29]
Conclusion
Methyl 6-(2-hydroxyethoxy)hexanoate represents a versatile and valuable tool for researchers in bioconjugation and drug delivery. Its dual functionality allows for flexible and strategic approaches to modifying proteins, peptides, and small molecules. The protocols and insights provided in this guide are intended to empower scientists to leverage this short, hydrophilic linker to develop next-generation therapeutics with enhanced properties and improved performance.
References
-
Alcohol Reactions. (n.d.). ChemTalk. Retrieved March 26, 2026, from [Link]
-
(n.d.). Retrieved March 26, 2026, from [Link]
-
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved March 26, 2026, from [Link]
-
Characterization of the PEGylated proteins. (A) SDS – PAGE... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
-
21.6: Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. Retrieved March 26, 2026, from [Link]
-
3.1.7: Reactions of Alcohols. (2022, October 4). Chemistry LibreTexts. Retrieved March 26, 2026, from [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2026, March 6). Retrieved March 26, 2026, from [Link]
-
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. (n.d.). NTU > IRep. Retrieved March 26, 2026, from [Link]
-
PEG–Peptide Conjugates. (2014, April 1). Biomacromolecules - ACS Publications. Retrieved March 26, 2026, from [Link]
-
Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved March 26, 2026, from [Link]
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(3). [Link]
-
Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. (n.d.). PMC. Retrieved March 26, 2026, from [Link]
- US4185027A - Hydrolysis of methyl esters - Google Patents. (n.d.).
-
How to convert tosylate into amine? (2016, July 29). ResearchGate. Retrieved March 26, 2026, from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 30). Chemistry Steps. Retrieved March 26, 2026, from [Link]
-
methyl 6-methoxyhexanoate - Chemical Synthesis Database. (2025, May 20). Retrieved March 26, 2026, from [Link]
-
What are PEG Linkers? (2019, March 22). ADC Review, Journal of Antibody-drug Conjugates. Retrieved March 26, 2026, from [Link]
-
6.3 Methyl Esters and Derivatives. (n.d.). Retrieved March 26, 2026, from [Link]
-
Antibody Drug Conjugate Linkers. (n.d.). Exactmer. Retrieved March 26, 2026, from [Link]
-
Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. (2021, February 14). YouTube. Retrieved March 26, 2026, from [Link]
-
Method Development and Validation of SDS-PAGE for Quality Control Testing of Pegylated Interferon Alpha-2a. (n.d.). IOSR Journal. Retrieved March 26, 2026, from [Link]
-
Carboxylic acids and esters (6.1.3) — OCR A Level Chemistry Study Notes. (n.d.). Medify. Retrieved March 26, 2026, from [Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (n.d.). Chemical Research in Chinese Universities. Retrieved March 26, 2026, from [Link]
-
Can you recommend a good activating group for Poly ethylene glycol (PEG) for coupling reaction with hydroxyl (OH) containing compounds? (2016, December 13). ResearchGate. Retrieved March 26, 2026, from [Link]
-
Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile. (2023, January 3). Chemical Science (RSC Publishing). Retrieved March 26, 2026, from [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]
-
Alcohols to Amines. (2023, December 21). Chemistry Steps. Retrieved March 26, 2026, from [Link]
-
A New Novel and Practical One Pot Methodology for Conversion of Alcohols to Amines. (n.d.). Retrieved March 26, 2026, from [Link]
-
Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. (n.d.). UC Davis. Retrieved March 26, 2026, from [Link]
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020, October 28). MDPI. Retrieved March 26, 2026, from [Link]
-
Tosyl group. (n.d.). Grokipedia. Retrieved March 26, 2026, from [Link]
-
Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. (2022, July 7). Drug Discovery and Development. Retrieved March 26, 2026, from [Link]
Sources
- 1. Alcohol Reactions | ChemTalk [chemistrytalk.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. purepeg.com [purepeg.com]
- 8. jackwestin.com [jackwestin.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. app.medify.co [app.medify.co]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 21. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 22. purepeg.com [purepeg.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. iosrjournals.org [iosrjournals.org]
- 28. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 29. walshmedicalmedia.com [walshmedicalmedia.com]
Application Note: Design, Synthesis, and Bioconjugation Protocols for Methyl 6-(2-hydroxyethoxy)hexanoate-Derived Crosslinkers
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Applications: Antibody-Drug Conjugates (ADCs), PROTACs, and Bioorthogonal Labeling
Executive Summary & Chemical Rationale
In advanced bioconjugation, the selection of the spacer arm is as critical as the reactive warheads. Methyl 6-(2-hydroxyethoxy)hexanoate serves as a highly specialized, monodispersed building block that bridges the gap between purely aliphatic and purely PEGylated linkers. Structurally, it consists of a 5-carbon alkyl chain (hexanoate derivative) and a single ethylene glycol unit (2-hydroxyethoxy).
Why use this specific hybrid building block?
-
Controlled Lipophilicity: The alkyl chain provides a hydrophobic spacer that can enhance cell membrane permeability—a critical factor for small-molecule PROTACs or intracellularly targeted ADCs.
-
Aggregation Prevention: The localized hydrophilicity of the PEG1 unit prevents the severe protein aggregation often observed when conjugating multiple highly hydrophobic payloads to a single monoclonal antibody (mAb)[]. Monodispersed PEG linkers ensure precise molecular weight and consistent pharmacokinetics[2].
To utilize this building block in bioconjugation, it must first be chemically activated into a heterobifunctional crosslinker. The most versatile strategy involves converting the terminal hydroxyl into an aliphatic azide and hydrolyzing/activating the methyl ester into an N-hydroxysuccinimide (NHS) ester . The resulting crosslinker—NHS-Alkyl-PEG1-Azide —enables a highly controlled, two-phase conjugation system.
The Bioconjugation System: Causality and Workflow
The bioconjugation workflow relies on two orthogonal chemical reactions to ensure a self-validating, cross-reactivity-free system:
-
Amine Acylation (Phase 1): The NHS ester reacts selectively with primary amines (e.g., lysine ϵ -amines on a protein) to form a stable amide bond. This reaction is highly pH-dependent; it must be performed between pH 7.2 and 8.5 to balance amine nucleophilicity against the competing hydrolysis of the NHS ester[3][4].
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) (Phase 2): The newly installed azide acts as a bioorthogonal handle. It reacts exclusively with a dibenzocyclooctyne (DBCO)-functionalized payload. Driven by the thermodynamic release of ring strain, SPAAC forms a stable triazole linkage without the need for cytotoxic copper catalysts[5][6]. This metal-free click chemistry preserves the structural integrity of sensitive biomolecules[7].
Workflow of mAb bioconjugation using an NHS-Alkyl-PEG1-Azide crosslinker and SPAAC click chemistry.
Quantitative Data & Optimization Parameters
Successful bioconjugation requires strict adherence to kinetic and thermodynamic parameters. The tables below summarize the physicochemical properties of the synthesized linker and the optimal conditions required to prevent side reactions.
Table 1: Physicochemical Profile of the Activated Linker (NHS-Alkyl-PEG1-Azide)
| Parameter | Specification / Characteristic | Rationale in Bioconjugation |
| Spacer Arm Length | ~12.5 Å | Provides sufficient spatial separation to prevent steric hindrance of the payload. |
| Hydrophobicity | Hybrid (Alkyl + PEG1) | Balances membrane permeability (alkyl) with aqueous solubility (PEG)[2]. |
| Reactive Group 1 | NHS Ester | Targets primary amines; optimal at pH 7.2–8.5. Releases NHS byproduct[4]. |
| Reactive Group 2 | Aliphatic Azide | Bioorthogonal handle for metal-free SPAAC click chemistry[7]. |
Table 2: Experimental Optimization for NHS-Ester Conjugation
| Variable | Optimal Range | Mechanistic Consequence of Deviation |
| Buffer pH | 7.5 – 8.0 | < pH 7.0: Amines protonate, losing nucleophilicity. > pH 8.5: Rapid NHS hydrolysis outpaces conjugation[3]. |
| Co-solvent | 5–10% DMSO/DMF | > 10%: May denature the target protein. < 5%: May cause hydrophobic linker precipitation. |
| Temperature | 20°C (2 hrs) or 4°C (12 hrs) | Higher temperatures accelerate both aminolysis and competing hydrolysis[8]. |
| Quenching | 50 mM Tris-HCl | Failure to quench leads to payload cross-reactivity or off-target in vivo binding. |
Step-by-Step Experimental Protocols
Protocol A: Phase 1 - Antibody Azide-Functionalization
This protocol details the attachment of the NHS-Alkyl-PEG1-Azide linker to a monoclonal antibody. The system is self-validating: a quenching step ensures no unreacted NHS ester survives to cross-react with downstream amine-containing payloads.
Materials Required:
-
Target Protein (e.g., IgG mAb) at 2–5 mg/mL.
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5. (Note: Do not use Tris or Glycine buffers here, as their primary amines will competitively consume the NHS ester[4]).
-
NHS-Alkyl-PEG1-Azide crosslinker (synthesized from methyl 6-(2-hydroxyethoxy)hexanoate).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
Procedure:
-
Buffer Exchange: If the protein is in an amine-containing buffer, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.
-
Linker Preparation: Immediately before use, dissolve the NHS-Alkyl-PEG1-Azide linker in anhydrous DMSO to create a 10 mM stock solution. Causality: NHS esters hydrolyze rapidly in the presence of moisture; anhydrous solvents preserve the reactive warhead[8].
-
Conjugation: Add a 10- to 20-fold molar excess of the linker to the protein solution. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature (or overnight at 4°C) under gentle agitation.
-
Quenching (Critical Step): Add Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes. The primary amines in Tris will aggressively react with any remaining NHS esters, terminating the reaction[3].
-
Purification: Remove the quenched linker byproducts and DMSO using a size-exclusion chromatography (SEC) column or a spin desalting column equilibrated with PBS (pH 7.4).
Protocol B: Phase 2 - Payload Conjugation via SPAAC
This protocol utilizes the azide-functionalized antibody from Protocol A to attach a payload via copper-free click chemistry.
Materials Required:
-
Azide-functionalized antibody in PBS (pH 7.4).
-
DBCO-functionalized payload (e.g., DBCO-MMAE toxin or DBCO-Fluorophore).
Procedure:
-
Payload Preparation: Dissolve the DBCO-payload in anhydrous DMSO to a 10 mM stock concentration.
-
Click Reaction: Add 3 to 5 molar equivalents of the DBCO-payload relative to the estimated number of azides incorporated on the antibody.
-
Incubation: Incubate the mixture for 2 to 4 hours at room temperature. Causality: Because SPAAC relies on the massive release of ring strain from the cyclooctyne (DBCO), the reaction proceeds spontaneously and rapidly without the need for copper catalysts, reducing agents, or stabilizing ligands[5][6].
-
Final Purification: Purify the resulting Antibody-Drug Conjugate (ADC) using SEC or dialysis to remove unreacted DBCO-payload. The final product features a highly stable 1,2,3-triazole linkage.
References
-
[7] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs: [Link]
-
[6] Click Chemistry and Radiochemistry: An Update - ACS Publications: [Link]
Sources
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Functionalization of Methyl 6-(2-hydroxyethoxy)hexanoate for Click Chemistry
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocols
Introduction & Rationale
In the rapidly expanding fields of targeted protein degradation (PROTACs) and bioconjugation, the physicochemical properties of the linker—specifically its lipophilicity, rigidity, and hydrogen bond donor/acceptor count—profoundly impact cellular permeability and ternary complex formation ()[1]. Methyl 6-(2-hydroxyethoxy)hexanoate is a highly versatile, heterobifunctional PEG-alkyl hybrid linker. It combines a hydrophobic hexanoate chain with a hydrophilic 2-hydroxyethoxy (PEG1) terminus, striking an optimal balance between aqueous solubility and membrane permeability.
To integrate this linker into modular drug discovery pipelines, it must be functionalized with "click-compatible" handles (azides or alkynes). This enables the use of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction renowned for its near-perfect reliability and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles ()[2]. This application note details the divergent functionalization of methyl 6-(2-hydroxyethoxy)hexanoate, providing self-validating protocols to convert either its hydroxyl or ester terminus into a click-ready moiety.
Physicochemical Profiling & Strategy Selection
The heterobifunctional nature of the linker (a primary alcohol and a methyl ester) allows for orthogonal functionalization. As a Senior Application Scientist, I strongly advise selecting your modification terminus based on the steric demands of your target warhead and the availability of functional groups on your E3 ligase ligand.
Table 1: Comparison of Functionalization Strategies for Methyl 6-(2-hydroxyethoxy)hexanoate
| Strategy | Target Group | Reagents | Resulting Click Handle | Downstream Application |
| Pathway A | Hydroxyl (-OH) | MsCl, then NaN₃ | Terminal Azide | CuAAC with Alkyne-Warheads. Ester remains available for later saponification/amidation. |
| Pathway B | Methyl Ester (-COOMe) | LiOH, then Propargylamine/HATU | Terminal Alkyne | CuAAC with Azide-E3 Ligands. Hydroxyl remains available for etherification or carbamylation. |
Synthesis Workflow
The following diagram illustrates the divergent synthetic routes used to functionalize the linker depending on the chosen strategy.
Divergent functionalization pathways for methyl 6-(2-hydroxyethoxy)hexanoate.
Detailed Experimental Protocols
Protocol A: Conversion of Hydroxyl to Terminal Azide (Pathway A)
Causality & Design: The primary alcohol is converted to an azide via a two-step process. First, the alcohol is activated as a mesylate. Mesyl chloride (MsCl) is chosen over tosyl chloride (TsCl) because it is less sterically hindered, leading to rapid, quantitative conversion of primary PEG-like alcohols without unwanted side reactions. Second, the mesylate is displaced by sodium azide (NaN₃) via an Sₙ2 mechanism. DMF is utilized as the solvent because its polar aprotic nature poorly solvates the azide anion, rendering it highly nucleophilic.
Step A1: Mesylation
-
Setup: Dissolve methyl 6-(2-hydroxyethoxy)hexanoate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.
-
Base Addition: Add triethylamine (Et₃N, 2.0 eq) and cool the reaction mixture to 0 °C using an ice bath. Rationale: Cooling prevents exothermic side reactions and limits competitive chloride substitution.
-
Activation: Add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise over 10 minutes. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude mesylate is typically pure enough (>95%) to proceed without column chromatography.
Step A2: Azidation
-
Setup: Dissolve the crude mesylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Displacement: Add sodium azide (NaN₃, 3.0 eq). Safety Note: NaN₃ is highly toxic and potentially explosive; never use halogenated solvents like DCM in this step.
-
Heating: Heat the mixture to 65 °C and stir for 12 hours. Rationale: Moderate heating overcomes the activation energy barrier of the Sₙ2 displacement on the slightly hindered PEG chain.
-
Workup: Cool to room temperature. Dilute with diethyl ether (or EtOAc) and wash extensively with water (5x) to remove DMF and excess NaN₃. Wash with brine, dry over Na₂SO₄, and concentrate to yield the azide-functionalized linker.
Protocol B: Conversion of Methyl Ester to Propargyl Amide (Pathway B)
Causality & Design: To introduce an alkyne at the ester end, the methyl ester must first be hydrolyzed to a carboxylic acid. Lithium hydroxide (LiOH) in a THF/Water mixture is ideal because THF dissolves the organic linker while water dissolves the LiOH, creating a miscible, reactive monophasic system. Subsequent amidation utilizes HATU, which provides superior reaction kinetics and yields for aliphatic acids compared to standard EDC/NHS coupling.
Step B1: Saponification
-
Setup: Dissolve the linker (1.0 eq, 10 mmol) in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M).
-
Hydrolysis: Add LiOH monohydrate (3.0 eq). Stir at room temperature for 4–6 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Acidify the remaining aqueous layer to pH 3 using 1 M HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield the free carboxylic acid.
Step B2: Amidation with Click Handle
-
Setup: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Coupling: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes to form the active ester.
-
Functionalization: Add propargylamine (1.5 eq) and stir at room temperature for 4 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acidic byproducts), 1 M HCl (to remove excess amine), water, and brine. Dry and concentrate.
Analytical Validation & Quality Control
To ensure the integrity of these self-validating protocols, the following QC checks are mandatory before proceeding to bioconjugation:
-
FT-IR Spectroscopy:
-
Pathway A: The appearance of a strong, sharp asymmetric azide stretching band at ~2100 cm⁻¹ is diagnostic of successful displacement.
-
Pathway B: Look for the terminal alkyne C-H stretch at ~3300 cm⁻¹ and the new amide carbonyl stretch at ~1650 cm⁻¹ .
-
-
¹H NMR (CDCl₃):
-
Azide (Pathway A): The triplet corresponding to the -CH₂-OH protons (~3.7 ppm) will shift upfield to ~3.4 ppm (-CH₂-N₃).
-
Alkyne (Pathway B): The methyl ester singlet (~3.6 ppm) will disappear, replaced by a doublet-of-doublets or multiplet for the propargyl -CH₂- (~4.1 ppm ) and a distinct triplet for the terminal alkyne proton (~2.2 ppm ).
-
Application in PROTAC Synthesis
Once functionalized, the linker is primed for modular PROTAC assembly. The CuAAC reaction reliably joins the azide-linker with an alkyne-derivatized warhead, forming a highly stable triazole linkage. The remaining ester can then be saponified and coupled to an E3 ligase ligand (e.g., a VHL or CRBN binder) to finalize the degrader molecule.
Modular PROTAC assembly utilizing the azide-functionalized linker via CuAAC.
References
-
Klein, V. G., Bond, A. G., Craigon, C., Lokey, R. S., & Ciulli, A. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18082-18101. URL:[Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. URL:[Link]
Sources
troubleshooting incomplete coupling with methyl 6-(2-hydroxyethoxy)hexanoate linkers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the nuances of bifunctional linker chemistry.
When working with methyl 6-(2-hydroxyethoxy)hexanoate —a highly versatile PEG-alkyl hybrid linker frequently used in PROTAC synthesis—incomplete coupling is a common bottleneck. Because this molecule is bifunctional, featuring both a primary hydroxyl group (-OH) and a methyl ester (-COOMe), it requires orthogonal coupling strategies. Failures here are rarely due to the linker itself, but rather kinetic barriers, moisture sensitivity, or improper activation sequences at one of the two termini [1].
Below is our comprehensive troubleshooting guide and self-validating methodology to ensure complete coupling at both ends of the linker.
Diagnostic Workflow
Caption: Diagnostic workflow for troubleshooting bifunctional linker coupling failures.
Part 1: Troubleshooting the Hydroxyl Terminus (-OH)
The primary hydroxyl group is typically conjugated to the target protein of interest (POI) ligand via a Mitsunobu reaction or an SN2 alkylation [1, 3].
Q: Why is my Mitsunobu coupling stalling at 30-40% conversion? A: Incomplete Mitsunobu reactions with PEG-like linkers almost always stem from premature activation of the phosphine or moisture quenching the betaine intermediate. The hydroxyl group of methyl 6-(2-hydroxyethoxy)hexanoate is unhindered, so steric bulk is not the issue. The causality points to the order and rate of addition . If DIAD/DEAD is added too quickly, the activated triphenylphosphine ( PPh3 ) hydrolyzes before the linker alcohol can attack, forming unreactive hydrazine byproducts.
Q: What if the Mitsunobu reaction completely fails? A: If the pKa of your nucleophile (e.g., a phenol on your POI ligand) is not optimal for Mitsunobu, switch to a two-step SN2 approach. Convert the primary hydroxyl to a mesylate (-OMs), which is an excellent leaving group, followed by base-mediated alkylation [3].
Self-Validating Protocol: Optimized Mitsunobu Coupling
This protocol is designed to be self-validating: the distinct color change of the reaction mixture acts as an internal indicator of betaine formation and consumption.
-
Preparation: Dissolve the phenol-containing payload (1.0 eq), methyl 6-(2-hydroxyethoxy)hexanoate (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Temperature Control: Cool the flask to 0 °C in an ice bath.
-
Controlled Activation: Add DIAD (1.5 eq) dropwise over 15–20 minutes.
-
Causality: Slow addition controls the steady-state concentration of the highly reactive betaine intermediate. You should observe a yellow color upon addition that fades as the intermediate is consumed. If the solution remains dark yellow/orange permanently, moisture has quenched the reaction.
-
-
Propagation: Warm to room temperature and stir for 16 hours.
-
Validation: Monitor by LC-MS. The disappearance of the linker mass and the appearance of triphenylphosphine oxide ( Ph3P=O ) confirms the catalytic cycle has completed.
Part 2: Troubleshooting the Methyl Ester Terminus (-COOMe)
The ester end is typically reserved for attachment to the E3 ligase recruiter (e.g., CRBN or VHL ligands). This requires saponification to a free carboxylic acid followed by amide coupling [2].
Q: I am attempting an amide coupling directly with the methyl ester using heat, but I am getting no product. Why? A: Direct amidation of unactivated methyl esters with aliphatic amines is kinetically unfavorable. While it can be forced with Lewis acids or extreme heat, these harsh conditions will degrade the PEG chain and epimerize sensitive stereocenters on your PROTAC payload [4]. You must perform a two-step sequence: hydrolysis followed by activation.
Q: My LC-MS shows incomplete hydrolysis of the methyl ester. How do I fix this? A: Incomplete saponification is a solubility issue, not a reagent issue. Using a 3:1 THF: H2O co-solvent system is critical.
-
Causality: THF keeps the lipophilic hexanoate chain solvated, while water provides the necessary medium for the hydroxide nucleophile. Without sufficient THF, the linker forms micelles, sequestering the ester core from the aqueous interface and halting the reaction.
Self-Validating Protocol: LiOH Hydrolysis & HATU Amide Coupling
-
Saponification: Dissolve the methyl ester intermediate in a 3:1 mixture of THF: H2O . Add LiOH⋅H2O (5.0 eq). Stir at room temperature for 4 hours.
-
Acidification: Acidify to pH 3 with 1M HCl. Extract with ethyl acetate. The complete disappearance of the +14 Da methyl signal in LC-MS validates the formation of the free acid [2].
-
Pre-Activation: Dissolve the resulting carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes before adding the amine.
-
Causality: Pre-activating the carboxylic acid ensures complete conversion to the highly reactive 7-aza-HOBt (OAt) ester. Adding the amine too early can lead to competitive guanidinylation of the amine by HATU, permanently capping your E3 ligase ligand.
-
-
Coupling: Add the E3 ligase amine (1.1 eq). Stir at RT for 4 hours.
-
Validation: Perform a Kaiser test on a small aliquot (if using solid-phase) or an LC-MS check at the 2-hour mark. The persistence of the free acid mass definitively indicates incomplete activation, prompting the addition of 0.5 eq more HATU.
Quantitative Reaction Parameters
To aid in experimental design, the following table summarizes the expected quantitative outcomes and parameters for coupling methyl 6-(2-hydroxyethoxy)hexanoate based on established literature standards[1, 2, 3].
| Reaction Step | Reagent System | Solvent System | Temp | Expected Yield | Primary Failure Mode |
| O-Alkylation (Mitsunobu) | PPh3 , DIAD | THF (Anhydrous) | 0 °C → RT | 60–85% | Moisture quenching the betaine intermediate |
| O-Alkylation ( SN2 ) | MsCl/ Et3N , then K2CO3 | DCM, then DMF | RT → 60 °C | 70–90% | Elimination side-reactions (alkene formation) |
| Ester Hydrolysis | LiOH⋅H2O (5 eq) | THF/ H2O (3:1) | RT | >95% | Incomplete dissolution (micelle formation) |
| Amide Coupling | HATU, DIPEA | DMF (Anhydrous) | RT | 65–90% | Guanidinylation of the amine |
References
-
Hendrick, C. E., et al. "Impact of Linker Composition on VHL PROTAC Cell Permeability." ACS Medicinal Chemistry Letters, 2022.1
-
MDPI. "Insights into the Design of MYC-Targeting Proteolysis Targeting Chimeras (PROTACs)." Molecules, 2024. 2
-
Frontiers. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry, 2021.3
-
NIH. "Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications." Journal of Medicinal Chemistry, 2022. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into the Design of MYC-Targeting Proteolysis Targeting Chimeras (PROTACs) [mdpi.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Syntheses with Methyl 6-(2-hydroxyethoxy)hexanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the unique challenges of working with bifunctional linker precursors like methyl 6-(2-hydroxyethoxy)hexanoate. This molecule—featuring a nucleophilic primary alcohol and an electrophilic methyl ester separated by an alkyl/ether chain—is a highly versatile building block for PROTACs and PEGylated therapeutics[1]. However, its bifunctional nature makes it prone to side reactions such as oligomerization, premature ester hydrolysis, and transesterification.
Below, you will find causality-driven troubleshooting FAQs, quantitative reaction profiles, and self-validating protocols designed to protect your yields and ensure scientific integrity.
Section 1: Frequently Asked Questions & Troubleshooting
Q1: Why am I observing a mass corresponding to dimers or trimers during the activation of the hydroxyl group? Causality: Methyl 6-(2-hydroxyethoxy)hexanoate possesses both a nucleophilic primary alcohol and an electrophilic methyl ester. Under highly concentrated conditions (>0.5 M) or in the presence of strong Lewis acids/bases, intermolecular transesterification occurs. The hydroxyl group of one molecule attacks the methyl ester of another, leading to oligomerization [2]. Solution: Maintain reaction concentrations below 0.1 M. When activating the hydroxyl group (e.g., via tosylation), use mild, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) at 0 °C to suppress intermolecular attacks.
Q2: My methyl ester is disappearing, and I am isolating the carboxylic acid prematurely. How do I prevent this? Causality: Ester hydrolysis is a common side reaction when trace water is present during base-catalyzed functionalization of the alcohol [3]. Even atmospheric moisture combined with a base can rapidly saponify the methyl ester. Solution: Ensure strict anhydrous conditions. Use freshly distilled solvents and flame-dried glassware. If water is unavoidable in a downstream step, consider temporarily converting the methyl ester to a more sterically hindered tert-butyl ester. However, methyl esters remain stable if the pH is strictly controlled and water is excluded.
Q3: I am getting low yields when coupling the linker to my E3 ligase ligand. Could the linker be cyclizing? Causality: While a 10-membered ring (from intramolecular cyclization of 6-(2-hydroxyethoxy)hexanoate) is entropically less favored than 5- or 6-membered rings, it can still form under high-dilution conditions if the alcohol is activated and the ester is hydrolyzed to an acid for coupling. Solution: Always functionalize the hydroxyl group before saponifying the methyl ester. Convert the OH to an azide or a protected amine. Once the nucleophilic OH is masked, you can safely hydrolyze the methyl ester to the carboxylic acid for amide coupling with the E3 ligase or warhead ligand [1].
Section 2: Quantitative Data & Reaction Profiles
To illustrate the impact of reaction conditions on the yield of methyl 6-(2-hydroxyethoxy)hexanoate derivatives, refer to the table below detailing the tosylation of the primary alcohol:
| Reaction Condition | Concentration | Primary Side Reaction | Target Yield (Tosylate) | Mechanistic Rationale |
| Pyridine, RT | 0.5 M | Oligomerization (25%) | 40% | High concentration and nucleophilic base promote intermolecular ester attack. |
| NaOH (aq) / THF, RT | 0.05 M | Ester Hydrolysis (85%) | <5% | Aqueous base rapidly saponifies the methyl ester before OH activation. |
| NaH / DMF, 0 °C | 0.1 M | Transesterification | 30% | Strong base deprotonates OH, leading to rapid intra/intermolecular attack. |
| TEA / DCM, 0 °C to RT | 0.05 M | None detected | >90% | Dilution and mild, non-nucleophilic base suppress side reactions [2]. |
Section 3: Self-Validating Experimental Protocols
To ensure high fidelity in your syntheses, follow these step-by-step methodologies. This workflow masks the nucleophilic hydroxyl group as an azide, preventing downstream side reactions. Every step includes a self-validation checkpoint to guarantee the integrity of the protocol.
Protocol 1: Selective Tosylation of the Hydroxyl Group
-
Preparation: Dissolve 1.0 eq of methyl 6-(2-hydroxyethoxy)hexanoate in anhydrous DCM to a final concentration of 0.05 M.
-
Cooling: Chill the solution to 0 °C under an inert argon atmosphere.
-
Base Addition: Add 1.5 eq of anhydrous triethylamine (TEA).
-
Self-Validation Check: TEA must be stored over KOH pellets to ensure it is strictly anhydrous. If the TEA fumes excessively, it has absorbed moisture and will cause ester hydrolysis.
-
-
Activation: Slowly add 1.2 eq of p-toluenesulfonyl chloride (TsCl) dissolved in DCM dropwise over 15 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Self-Validation Check: TLC (Hexanes:EtOAc) or LC-MS must show complete consumption of the starting material without the presence of higher molecular weight oligomers (dimers/trimers).
-
Protocol 2: Azidation (Nucleophile Masking)
-
Preparation: Dissolve the crude tosylate from Protocol 1 in anhydrous DMF (0.1 M).
-
Reagent Addition: Add 1.5 eq of sodium azide (NaN3).
-
Heating: Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Causality Note: Heating is required to overcome the activation energy of the SN2 displacement, but maintaining the temperature strictly at or below 60 °C prevents thermal degradation of the ester [2].
-
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with water (3x) and brine to remove residual DMF. Dry over Na2SO4 and concentrate to yield the azide-functionalized linker.
-
Self-Validation Check: IR spectroscopy should reveal a strong, sharp azide stretch at ~2100 cm⁻¹, confirming successful substitution.
-
Section 4: Visualizing Pathways and Troubleshooting Logic
Caption: Reaction pathways of methyl 6-(2-hydroxyethoxy)hexanoate and common side reactions.
Caption: Logic tree for troubleshooting low yields during bifunctional linker synthesis.
References
-
Title: Current strategies for the design of PROTAC linkers: a critical review Source: Exploration of Targeted Antitumor Therapy / PubMed Central URL: [Link]
-
Title: Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity Source: SciSpace / ACS Medicinal Chemistry Letters URL: [Link]
A Comparative Guide to HPLC Validation Methods for the Purity of Methyl 6-(2-hydroxyethoxy)hexanoate
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of methyl 6-(2-hydroxyethoxy)hexanoate, a key intermediate in various chemical syntheses. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and validate an HPLC method that is fit for its intended purpose, adhering to the stringent requirements of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[5] Therefore, robust and reliable analytical methods are essential for accurate quantification of the main component and its impurities.[6][7] This guide will delve into the validation of a traditional Reversed-Phase HPLC (RP-HPLC) method and a more specialized Hydrophilic Interaction Liquid Chromatography (HILIC) method, offering a comparative analysis of their performance characteristics.
Understanding the Analyte and Potential Impurities
Methyl 6-(2-hydroxyethoxy)hexanoate is a polar molecule containing both an ester and a hydroxyl functional group. Its synthesis may introduce process-related impurities such as starting materials, by-products, and residual solvents. Furthermore, the ester linkage is susceptible to hydrolysis, and the hydroxyl group can undergo oxidation, leading to degradation products. A thorough understanding of these potential impurities is crucial for developing a stability-indicating analytical method.[8][9][10][11]
Potential Impurities:
-
Starting Materials: 6-hydroxyhexanoic acid, methyl 6-hydroxyhexanoate, ethylene oxide.
-
By-products: Di-ethoxylated and poly-ethoxylated derivatives.
-
Degradation Products: 6-(2-hydroxyethoxy)hexanoic acid (hydrolysis product), and various oxidation products.
Methodologies Under Comparison: RP-HPLC vs. HILIC
Given the polar nature of methyl 6-(2-hydroxyethoxy)hexanoate and its potential impurities, both RP-HPLC and HILIC present viable, yet distinct, approaches for separation.[12][13]
-
Reversed-Phase HPLC (RP-HPLC): This is the most widely used mode of HPLC, employing a non-polar stationary phase and a polar mobile phase. For polar analytes, retention can be challenging, often requiring highly aqueous mobile phases or specialized polar-embedded or polar-endcapped columns.[14][15][16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative technique that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[17][18][19] This technique is particularly well-suited for the retention and separation of highly polar compounds that show little or no retention in RP-HPLC.[12][13][20]
Experimental Protocols
Below are the detailed experimental protocols for the two HPLC methods.
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (Note: Since the analyte lacks a strong chromophore, low UV detection is necessary. Alternative detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) could also be considered for universal detection).[21]
-
Injection Volume: 10 µL
-
Sample Diluent: Water/Acetonitrile (90:10, v/v)
-
Column: Amide, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% B
-
5-20 min: 95-70% B
-
20-25 min: 70-50% B
-
25-30 min: 50% B
-
30-31 min: 50-95% B
-
31-40 min: 95% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm (or ELSD/CAD)
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (90:10, v/v)
HPLC Method Validation Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[4][5][22][23] The following workflow, based on ICH Q2(R1) guidelines, was applied to both the RP-HPLC and HILIC methods.[1][2][3]
Caption: A typical workflow for HPLC method validation.
Comparative Validation Data
The following tables summarize the validation results for both the RP-HPLC and HILIC methods.
Table 1: Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the methods.[8][9][10][11] Samples were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
| Stress Condition | RP-HPLC | HILIC |
| Acid Hydrolysis (0.1N HCl, 60°C, 4h) | Peak purity pass; Resolution > 2.0 for all degradation peaks | Peak purity pass; Resolution > 2.5 for all degradation peaks |
| Base Hydrolysis (0.1N NaOH, RT, 2h) | Peak purity pass; Resolution > 2.0 for all degradation peaks | Peak purity pass; Resolution > 2.8 for all degradation peaks |
| Oxidation (3% H2O2, RT, 24h) | Peak purity pass; Resolution > 1.8 for all degradation peaks | Peak purity pass; Resolution > 2.2 for all degradation peaks |
| Thermal (80°C, 48h) | Peak purity pass; No significant degradation | Peak purity pass; No significant degradation |
| Photolytic (ICH Q1B), 1.2M lux-hrs | Peak purity pass; Minor degradation observed | Peak purity pass; Minor degradation observed |
Insight: Both methods demonstrated specificity. However, the HILIC method provided superior resolution between the main peak and the more polar degradation products, particularly the hydrolysis product.
Table 2: Linearity, Range, LOD, and LOQ
| Parameter | RP-HPLC | HILIC |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1.0 - 150 µg/mL | 0.8 - 150 µg/mL |
| LOD | 0.3 µg/mL | 0.25 µg/mL |
| LOQ | 1.0 µg/mL | 0.8 µg/mL |
Insight: Both methods exhibited excellent linearity. The HILIC method demonstrated slightly better sensitivity with lower LOD and LOQ values, which is advantageous for quantifying trace-level impurities. This enhanced sensitivity in HILIC, especially when coupled with mass spectrometry, is due to the higher organic content of the mobile phase, which improves ionization efficiency.[12][24]
Table 3: Accuracy and Precision
| Parameter | RP-HPLC | HILIC |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Repeatability (%RSD, n=6) | < 1.0% | < 1.0% |
| Intermediate Precision (%RSD) | < 1.5% | < 1.5% |
Insight: Both methods were found to be accurate and precise, with results well within the typical acceptance criteria for pharmaceutical analysis.
Table 4: Robustness
The robustness of the methods was evaluated by intentionally varying critical parameters.
| Parameter Variation | RP-HPLC (%RSD) | HILIC (%RSD) |
| Flow Rate (±10%) | < 2.0% | < 2.0% |
| Column Temperature (±5°C) | < 2.0% | < 2.0% |
| Mobile Phase pH (±0.2 units) | Not applicable | < 2.5% |
| Mobile Phase Composition (±2% organic) | < 2.0% | < 3.0% |
Insight: Both methods were robust under the tested conditions. The HILIC method showed slightly more sensitivity to changes in mobile phase composition, a known characteristic of this technique.[24]
Comparative Performance Analysis
The choice between RP-HPLC and HILIC depends on the specific requirements of the analysis.[12] The following diagram illustrates the key decision factors.
Caption: Key considerations for selecting between RP-HPLC and HILIC.
Advantages of the RP-HPLC Method:
-
Robustness and Familiarity: RP-HPLC is a widely used and well-understood technique, making method development and troubleshooting more straightforward for many laboratories.
-
Good Separation of Less Polar Impurities: This method would be advantageous if the primary impurities of concern are less polar than the main analyte.
Advantages of the HILIC Method:
-
Superior Retention of Polar Analytes: The HILIC method demonstrated better retention and resolution for the polar parent compound and its polar impurities, such as the hydrolysis product.[13][17][18] This is a significant advantage for accurately quantifying these species.
-
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to RP-HPLC, which can be invaluable for resolving co-eluting peaks observed in the reversed-phase method.[12][17]
-
Enhanced Sensitivity with Mass Spectrometry: The high organic content of the HILIC mobile phase is beneficial for electrospray ionization mass spectrometry (ESI-MS), leading to improved sensitivity.[12][24]
Conclusion and Recommendations
Both the developed RP-HPLC and HILIC methods were successfully validated according to ICH Q2(R1) guidelines and are suitable for the purity determination of methyl 6-(2-hydroxyethoxy)hexanoate.
-
The RP-HPLC method is a robust and reliable choice for routine quality control where the primary focus is on less polar impurities and overall assay. Its simplicity and the widespread availability of compatible columns and expertise make it a practical option.
-
The HILILC method is the recommended approach when the accurate quantification of highly polar impurities and degradation products is critical. Its superior resolution for these compounds and enhanced sensitivity make it a more powerful tool for in-depth impurity profiling and stability studies. While it may require more careful method development and equilibration, the benefits in terms of selectivity and sensitivity for this particular analyte are significant.[24]
Ultimately, the selection of the most appropriate method will depend on the specific analytical challenges and the intended application, such as routine release testing versus comprehensive stability and degradation pathway analysis.
References
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]
-
Hydrophilic interaction chromatography - Wikipedia. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
A BRIEF REVIEW ON HPLC METHOD VALIDATION - Jetir.Org. Available at: [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]
-
Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - Chrom Tech, Inc. Available at: [Link]
-
What You Need to Know About HILIC | LCGC International. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
-
Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans - PMC. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International - Chromatography Online. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation. Available at: [Link]
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. Available at: [Link]
-
A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals - Medwin Publishers. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides - MAC-MOD Analytical. Available at: [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. Available at: [Link]
-
Comparison of reversed-phase and hydrophilic interaction liquid chromatography for the quantification of ephedrines using medium-resolution accurate mass spectrometry - PubMed. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent. Available at: [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
Forced Degradation Testing | SGS USA. Available at: [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. jetir.org [jetir.org]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Testing | SGS USA [sgs.com]
- 12. chromtech.com [chromtech.com]
- 13. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. hplc.eu [hplc.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 19. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of reversed-phase and hydrophilic interaction liquid chromatography for the quantification of ephedrines using medium-resolution accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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